

Ethyl methyl sulfide CAS number and molecular structure

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Compound of Interest

Compound Name: Ethyl methyl sulfide

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An In-depth Technical Guide to Ethyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl methyl sulfide** (CAS No. 624-89-5), a simple yet significant organosulfur compound. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow where it serves as a model compound in toxicological research.

Core Compound Information

Ethyl methyl sulfide, also known as 2-thiabutane, is a volatile, colorless liquid characterized by a distinct sulfide odor.[1] Its fundamental identifiers and molecular structure are foundational to understanding its chemical behavior.

CAS Number: 624-89-5[2][3][4]

• Molecular Formula: C₃H₈S[4]

Linear Formula: CH₃CH₂SCH₃[5][6][7]

• SMILES: CCSC[8][9]



- InChlKey: WXEHBUMAEPOYKP-UHFFFAOYSA-N[4][8]
- Molecular Weight: 76.16 g/mol [5][6][7]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **ethyl methyl sulfide**, compiled from various sources. These properties are critical for applications in chemical synthesis, analytical chemistry, and for predicting its environmental fate and transport.

Property	Value	Conditions
Boiling Point	66-67 °C	at 760 Torr (lit.)[5]
65.0 - 67.0 °C		
66.6 °C	at 751 Torr	
Melting Point	-106 °C	(lit.)[5]
-104.8 °C	[2]	
-105.9 °C		_
Density	0.842 g/mL	at 25 °C (lit.)[5]
0.8320 g/cm ³	at 25 °C	
Refractive Index	1.440	n20/D (lit.)[5]
1.4382 - 1.4402		
Vapor Pressure	272 mmHg	at 37.7 °C
159.99 mmHg		
Flash Point	-18 °C	
LogP	1.54	[2]
Solubility	Insoluble in water; Soluble in alcohols and oils	[2]



Molecular Structure

The molecular structure of **ethyl methyl sulfide** consists of a central sulfur atom bonded to one ethyl group and one methyl group.

Caption: Ball-and-stick model of Ethyl Methyl Sulfide.

Experimental Protocols

This section details common experimental methodologies for the synthesis and analysis of **ethyl methyl sulfide**.

Synthesis Protocols

1. Catalytic Reaction of Dimethyl Sulfide and Diethyl Sulfide

A modern approach to synthesizing **ethyl methyl sulfide** with high yield involves the reaction of dimethyl sulfide and diethyl sulfide over a catalyst.

- Objective: To produce methyl ethyl sulfide with minimal reaction byproducts.
- Reactants: Dimethyl sulfide (DMS) and Diethyl sulfide (DES).
- Catalyst: Cobalt-molybdenum (CoMo) catalysts or gamma-alumina (g-alumina) have been shown to be effective.
- · General Procedure:
 - A blended feed of dimethyl sulfide and diethyl sulfide is prepared.
 - The feed is passed through a reactor containing the chosen catalyst under controlled temperature and pressure.
 - The reaction mixture is formed, containing the product ethyl methyl sulfide along with unreacted starting materials.
 - The product is then separated from the reaction mixture, typically through distillation.



- Monitoring: The composition of the reaction mixture can be monitored using gas chromatography (see analysis protocol below).
- 2. Synthesis from Sodium Methyl Mercaptide and Ethyl Chloride

A more traditional method involves nucleophilic substitution.

- Objective: To synthesize **ethyl methyl sulfide** via an S_n2 reaction.
- Reactants: Sodium methyl mercaptide (CH₃SNa) and an ethyl halide such as ethyl chloride (CH₃CH₂Cl).
- General Procedure:
 - Sodium methyl mercaptide is dissolved in a suitable polar aprotic solvent.
 - Ethyl chloride is added to the solution.
 - The reaction mixture is stirred, often with heating, to drive the reaction to completion.
 - The resulting ethyl methyl sulfide is isolated from the salt byproduct (NaCl) and the solvent, typically by extraction and subsequent distillation.
- Note: This method can produce significant waste products.[10]

Analytical Protocols

Gas Chromatography-Based Analysis

Gas chromatography (GC) is the standard technique for the detection and quantification of volatile sulfur compounds like **ethyl methyl sulfide**.[7][11][12]

- Objective: To separate, identify, and quantify ethyl methyl sulfide in various matrices, such
 as beverages, environmental air samples, or reaction mixtures.
- Instrumentation: A gas chromatograph coupled with a sulfur-selective detector.
 - Flame Photometric Detector (FPD): Highly sensitive to sulfur compounds.[7][11]



- Mass Spectrometry (MS): Provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[12]
- Quartz Crystal Microbalance (QCM): A newer method for quantifying sulfur compounds.
 [13][14]
- General Procedure (Headspace Analysis for Beverages):
 - Sample Preparation: A liquid sample (e.g., beer) is placed in a sealed vial. An internal standard, such as a different sulfide not present in the sample, may be added for improved quantification.
 - Volatilization: The vial is heated to allow volatile compounds, including ethyl methyl sulfide, to partition into the headspace (the gas phase above the liquid).
 - Injection: A sample of the headspace gas is injected into the GC.
 - Separation: The compounds are separated on a capillary column (e.g., Porapak QS, Carboxen-polydimethylsiloxane). A temperature program is often used to optimize separation.[7][12]
 - Detection: As the separated compounds elute from the column, they are detected by the FPD, MS, or other detector.
 - Quantification: The concentration is determined by comparing the peak area of ethyl methyl sulfide to a calibration curve generated from standards of known concentration.
 Detection limits can be in the parts-per-trillion (ppt) to nanograms-per-liter (ng/L) range.
 [11][12]

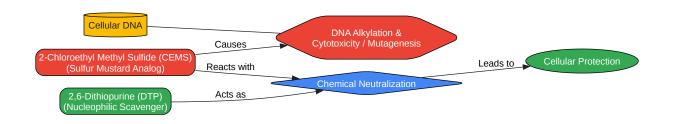
Application in Toxicological Research

Due to its structural similarity to sulfur mustards, **ethyl methyl sulfide** and its chlorinated analog, 2-chloro**ethyl methyl sulfide** (CEMS), are used as safer models to study the mechanisms of toxicity and develop potential antidotes for these chemical warfare agents.

Logical Workflow: Antagonizing CEMS-Induced Cytotoxicity



One key area of research involves using nucleophilic scavengers to prevent the cellular damage caused by these alkylating agents. The compound 2,6-dithiopurine (DTP) has been studied for this purpose.



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Caption: Workflow of 2,6-dithiopurine (DTP) blocking CEMS-induced cytotoxicity.

This workflow illustrates a critical application in drug development and toxicology. CEMS, an analog of sulfur mustard, acts as a potent electrophile that causes DNA damage, leading to cytotoxicity and mutagenesis.[15] The nucleophilic scavenger 2,6-dithiopurine can chemically react with and neutralize CEMS before it reaches its cellular targets.[15] This intervention blocks the damaging pathway and results in cellular protection, demonstrating a potential therapeutic strategy against exposure to such chemical agents.[15]

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